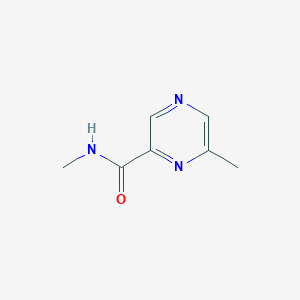
N,6-Dimethylpyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,6-Dimethylpyrazine-2-carboxamide is an organic compound belonging to the pyrazine family It is characterized by a pyrazine ring substituted with methyl groups at the N and 6 positions and a carboxamide group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N,6-Dimethylpyrazine-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylpyrazine with an appropriate carboxylating agent under controlled conditions. For instance, the reaction with phosgene or its derivatives in the presence of a base can yield the desired carboxamide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Reactant Preparation: Purification of 2,6-dimethylpyrazine.
Reaction: Carboxylation using phosgene or similar reagents.
Purification: Crystallization or chromatography to isolate the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: N,6-Dimethylpyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted pyrazine derivatives.
Applications De Recherche Scientifique
N,6-Dimethylpyrazine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism by which N,6-Dimethylpyrazine-2-carboxamide exerts its effects depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity.
Chemical Reactions: Acts as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new bonds.
Comparaison Avec Des Composés Similaires
N,6-Dimethylpyrazine-2-carboxamide can be compared with other pyrazine derivatives:
N,2-Dimethylpyrazine: Similar structure but different substitution pattern, leading to distinct chemical properties.
2,6-Dimethylpyrazine: Lacks the carboxamide group, resulting in different reactivity and applications.
Pyrazine-2-carboxamide: Similar functional group but without methyl substitutions, affecting its chemical behavior and uses.
This compound stands out due to its unique substitution pattern, which imparts specific chemical and biological properties, making it valuable in various research and industrial contexts.
Propriétés
Formule moléculaire |
C7H9N3O |
|---|---|
Poids moléculaire |
151.17 g/mol |
Nom IUPAC |
N,6-dimethylpyrazine-2-carboxamide |
InChI |
InChI=1S/C7H9N3O/c1-5-3-9-4-6(10-5)7(11)8-2/h3-4H,1-2H3,(H,8,11) |
Clé InChI |
VCIWVMLXDXPVKV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=CC(=N1)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






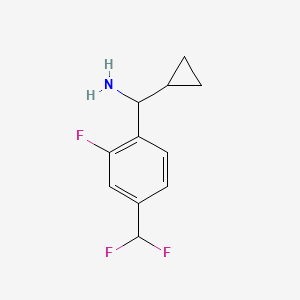
![5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-7(1H)-thione](/img/structure/B13108818.png)
![4-((1H-Benzo[d]imidazol-2-yl)methyl)-1,2,3-oxadiazole](/img/structure/B13108833.png)
![3-(2-(1H-Indol-3-yl)-2-oxoethyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13108839.png)
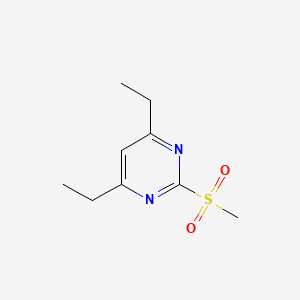
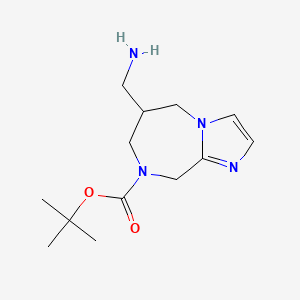

![4-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbaldehyde](/img/structure/B13108850.png)
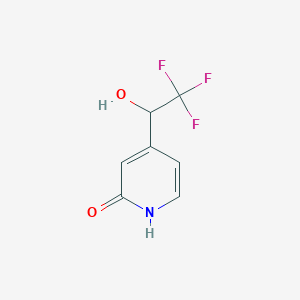
![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine](/img/structure/B13108864.png)
